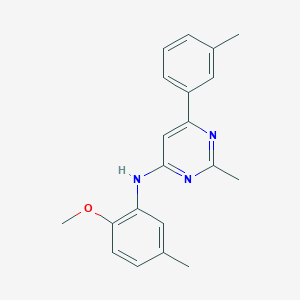

N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine

Description

Propriétés

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-13-6-5-7-16(10-13)17-12-20(22-15(3)21-17)23-18-11-14(2)8-9-19(18)24-4/h5-12H,1-4H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMCDDKNQRGCTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NC(=N2)C)NC3=C(C=CC(=C3)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the aromatic substituents onto the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine or alkyl derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrimidine derivatives, while reduction can produce various amine derivatives.

Applications De Recherche Scientifique

N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mode of action.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine

- CAS Number : 1019132-74-1

- Molecular Formula : C${20}$H${21}$N$_3$O

- Molecular Weight : 319.40 g/mol .

Its structure features a pyrimidine core substituted with methoxy, methylphenyl, and aminophenyl groups, making it a candidate for studying structure-activity relationships in medicinal chemistry .

Safety Profile :

Classified under GHS hazard categories:

- Acute Toxicity (Oral, Category 4) : H302

- Skin/Irritation (Category 2) : H315

- Eye Irritation (Category 2A) : H319

- Respiratory Toxicity (Category 3) : H335 .

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s pyrimidine core is substituted at positions 2, 4, and 6. Key analogs and their substituent variations include:

Key Observations :

Crystallographic Data :

- Target Compound: No crystal data available.

- Analogs :

- N-(2-Fluorophenyl) analog : Intramolecular N–H⋯N hydrogen bonds stabilize a six-membered ring; dihedral angles (12.8°–86.1°) influence planar vs. twisted conformations.

- N-(4-Methoxyphenyl)-CF$3$ analog : Two symmetry-independent molecules in the asymmetric unit; disordered CF$3$ groups reduce crystallographic clarity.

- Ethoxy-substituted analog : π-π stacking (interplanar distance: 3.647 Å) and N–H⋯N hydrogen bonds form dimeric structures.

Activité Biologique

N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C18H20N4O

- Molecular Weight : 304.38 g/mol

The structure features a pyrimidine ring substituted with a methoxy group, methyl groups, and phenyl groups, which are critical for its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process.

Case Study: COX Inhibition

- In vitro assays demonstrated that the compound exhibits potent inhibition of COX-2 with an IC50 value comparable to established anti-inflammatory drugs such as celecoxib. For instance, studies reported IC50 values around 0.04 μmol for similar pyrimidine derivatives, indicating strong anti-inflammatory effects .

2. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the pyrimidine core and substituents have been systematically studied to enhance potency and selectivity.

Key Findings:

- Substituents such as methoxy and methyl groups significantly influence the binding affinity to COX enzymes.

- The presence of electron-donating groups enhances anti-inflammatory activity, while steric hindrance can reduce efficacy .

Research Findings and Data Tables

To further elucidate the biological activity of N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine, we can summarize relevant research findings in tabular form:

| Study | Activity Assessed | IC50/ED50 Values | Remarks |

|---|---|---|---|

| Study 1 | COX-2 Inhibition | 0.04 μmol | Comparable to celecoxib |

| Study 2 | Anti-inflammatory in vivo | ED50 = 9.17 μM | Effective in carrageenan-induced edema model |

| Study 3 | Cytotoxicity | >10 μM | Low toxicity observed in cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.